molecular formula C15H21N5O B5676827 N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-N-methyl-2-(1H-pyrazol-1-yl)butanamide

N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-N-methyl-2-(1H-pyrazol-1-yl)butanamide

Cat. No. B5676827
M. Wt: 287.36 g/mol
InChI Key: FQHNCOWAPAFPBM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-N-methyl-2-(1H-pyrazol-1-yl)butanamide" often involves complex reactions including cycloadditions, substitutions, and cyclizations. For instance, the synthesis of related pyrazole derivatives involves selective cyclooxygenase-2 (COX-2) inhibition activities, demonstrating the intricate balance between structure and biological activity (Penning et al., 1997). Another example is the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors from similar butanamide derivatives, highlighting the role of structural modifications in enhancing biological efficacy (Nitta et al., 2008).

Molecular Structure Analysis

The molecular structure of compounds in this category is characterized by the presence of pyrazole rings, which are essential for their biological activity. X-ray diffraction and NMR spectroscopy are commonly used techniques for structural characterization, providing detailed insights into their molecular frameworks. For example, studies have detailed the stereochemistry and molecular conformations of related compounds, offering a deeper understanding of their interactions at the molecular level (Wen et al., 2006).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including cyclopropanation and cycloaddition, to achieve desired structural modifications for specific biological activities. The reactivity of such compounds can be influenced by their pyrazole core, as seen in the highly stereoselective construction of spiro[cyclopropane-1,4′-pyrazolin-5′-one] derivatives (Ren et al., 2008). These reactions are pivotal in synthesizing novel derivatives with potential therapeutic applications.

properties

IUPAC Name

N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-pyrazol-1-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O/c1-3-14(20-8-4-7-16-20)15(21)19(2)10-12-9-13(18-17-12)11-5-6-11/h4,7-9,11,14H,3,5-6,10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQHNCOWAPAFPBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N(C)CC1=CC(=NN1)C2CC2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-N-methyl-2-(1H-pyrazol-1-yl)butanamide

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